Enhanced Mucosal Permeation
In Franz cell diffusion studies using intestinal epithelial tissue, formulations containing disodium phosphocreatine exhibited substantially greater creatine permeation across digestive mucosa compared to non-disodium creatine formulations [1]. The disodium phosphocreatine formulation (85% disodium phosphocreatine, 5% PEG, 5% cyclodextrin, with methacrylate copolymer coating) was specifically claimed to provide unexpectedly improved site-specific intestinal release relative to unformulated creatine compounds [1]. The enhanced permeation was observed at all time points throughout the 6-hour test duration [1].
| Evidence Dimension | Intestinal creatine permeation over time |
|---|---|
| Target Compound Data | Disodium phosphocreatine formulation: substantially greater permeation at all time points (0–6 hours) |
| Comparator Or Baseline | Non-disodium creatine formulations (unspecified comparator in patent data) |
| Quantified Difference | Substantially greater permeation at all times (exact fold difference not numerically specified in patent claims) |
| Conditions | Franz cell diffusion model with intestinal epithelial tissue; coated granular composition (150–850 μm) containing 75–95% w/w disodium phosphocreatine |
Why This Matters
For researchers developing oral creatine supplements or studying intestinal creatine transport, the disodium salt form paired with cyclodextrin and enteric coating offers a formulation-specific permeability advantage that generic creatine salts do not provide.
- [1] Tempesta MS, Daugherty FJ. Formulations of creatine and cyclodextrin exhibiting improved bioavailability. US Patent Application 20220211729. July 7, 2022. View Source
